5-(4-Isopropylphenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
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Overview
Description
5-(4-Isopropylphenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a complex organic compound with a unique structure that combines elements of pyrazole and benzoxazine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Isopropylphenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-isopropylphenylhydrazine with 2-phenyl-1,3-benzoxazine in the presence of a suitable catalyst can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This can include the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
5-(4-Isopropylphenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
5-(4-Isopropylphenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-(4-Isopropylphenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Furyl)-5-(4-isopropylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
- 5-(4-Isopropylphenyl)-2-(2-naphthyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
- (5R,10bS)-2-(4-Isopropoxyphenyl)-5-(4-isopropylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
Uniqueness
5-(4-Isopropylphenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in various fields .
Properties
IUPAC Name |
2-phenyl-5-(4-propan-2-ylphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O/c1-17(2)18-12-14-20(15-13-18)25-27-23(21-10-6-7-11-24(21)28-25)16-22(26-27)19-8-4-3-5-9-19/h3-15,17,23,25H,16H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTEDHDXDXIPNOV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2N3C(CC(=N3)C4=CC=CC=C4)C5=CC=CC=C5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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